molecular formula C14H22Cl2N2O3 B13767791 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2) CAS No. 52401-15-7

2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)

Cat. No.: B13767791
CAS No.: 52401-15-7
M. Wt: 337.2 g/mol
InChI Key: MUEKSYGVLDVJKT-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine–hydrogen chloride (1/2) is a complex organic compound that features a morpholine ring, a benzodioxole moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine
  • 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine–hydrogen chloride (1/2)

Uniqueness

The uniqueness of 2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52401-15-7

Molecular Formula

C14H22Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

2-methyl-2-(2-morpholin-4-ylethyl)-1,3-benzodioxol-5-amine;dihydrochloride

InChI

InChI=1S/C14H20N2O3.2ClH/c1-14(4-5-16-6-8-17-9-7-16)18-12-3-2-11(15)10-13(12)19-14;;/h2-3,10H,4-9,15H2,1H3;2*1H

InChI Key

MUEKSYGVLDVJKT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)CCN3CCOCC3.Cl.Cl

Origin of Product

United States

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